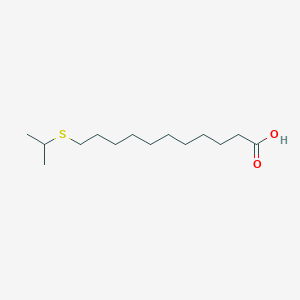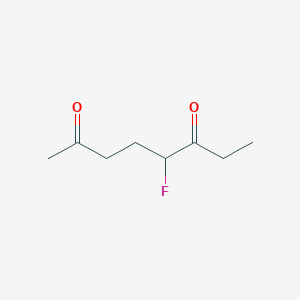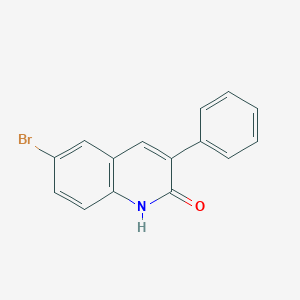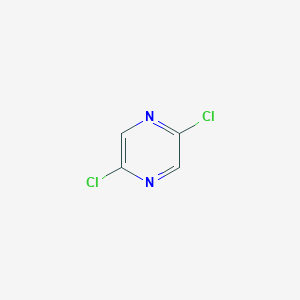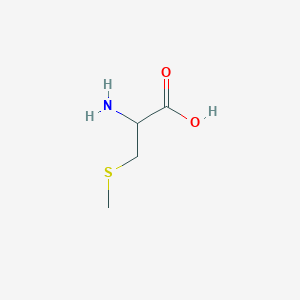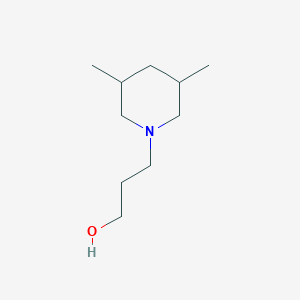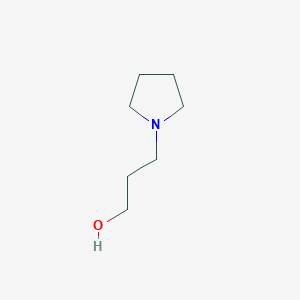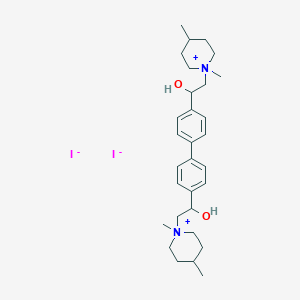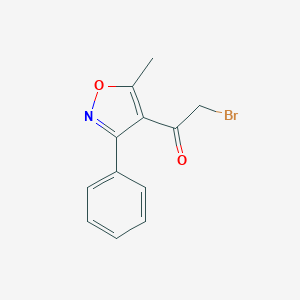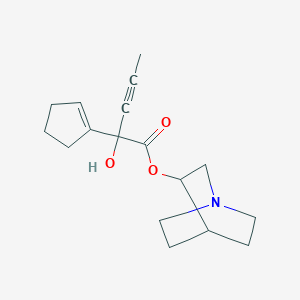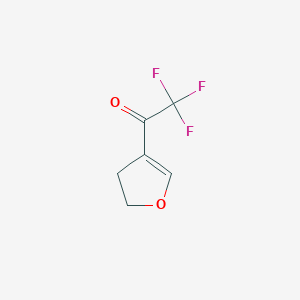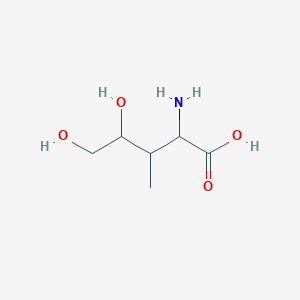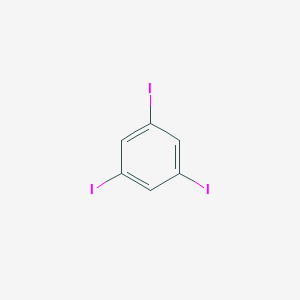![molecular formula C15H9F6NO2 B010697 2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID CAS No. 102583-96-0](/img/structure/B10697.png)
2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of a benzoic acid precursor using trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl sulfonate under controlled conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoic acid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with applications in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID: Similar in structure but lacks the amino group, affecting its reactivity and applications.
2,4-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID: Another trifluoromethylated compound with different substitution patterns, leading to distinct chemical properties.
5,5′-BIS(TRIFLUOROMETHYL)-2,2′-BIPYRIDINE: Contains trifluoromethyl groups on a bipyridine scaffold, used in coordination chemistry.
Uniqueness
2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID stands out due to the presence of both trifluoromethyl and amino groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations while maintaining stability makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
102583-96-0 |
|---|---|
Molekularformel |
C15H9F6NO2 |
Molekulargewicht |
349.23 g/mol |
IUPAC-Name |
2-[2,5-bis(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24) |
InChI-Schlüssel |
QDYFUXCKCBIGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
| 102583-96-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


